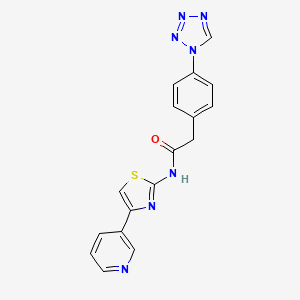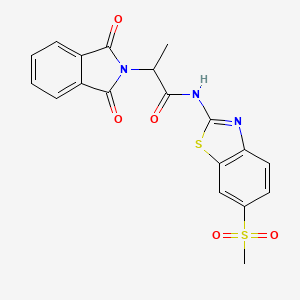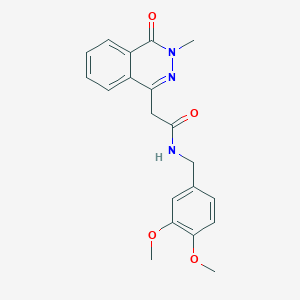![molecular formula C11H12N4S B12161356 (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine CAS No. 33174-94-6](/img/structure/B12161356.png)
(5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine is a synthetic organic compound characterized by its unique thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine typically involves the condensation of 4-methylphenylhydrazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
-
Step 1: Formation of Thiazole Intermediate
- Reactants: Thioamide and α-haloketone
- Conditions: Reflux in ethanol
- Product: Thiazole intermediate
-
Step 2: Condensation with 4-Methylphenylhydrazine
- Reactants: Thiazole intermediate and 4-methylphenylhydrazine
- Conditions: Reflux in acetic acid
- Product: this compound
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents and catalysts is also tailored to minimize environmental impact and enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated thiazole derivatives
科学的研究の応用
Chemistry
In chemistry, (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, especially in the treatment of diseases where thiazole derivatives have shown efficacy.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies have focused on its antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用機序
The mechanism of action of (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.
Receptors: It can bind to receptors on the cell surface, triggering signaling pathways that modulate cellular responses.
類似化合物との比較
Similar Compounds
- (5E)-2-(4-Methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(4-Methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to similar compounds, (5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine stands out due to its specific hydrazinylidene functional group, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
33174-94-6 |
|---|---|
分子式 |
C11H12N4S |
分子量 |
232.31 g/mol |
IUPAC名 |
4-methyl-5-[(4-methylphenyl)diazenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N4S/c1-7-3-5-9(6-4-7)14-15-10-8(2)13-11(12)16-10/h3-6H,1-2H3,(H2,12,13) |
InChIキー |
VSJDDKBUJJEEOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12161295.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one](/img/structure/B12161300.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12161312.png)



![methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12161329.png)
![ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12161332.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161342.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161344.png)
![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161346.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12161348.png)
